

Spectroscopic and Structural Elucidation of 2-(Hydroxymethyl)pyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)pyridin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of **2-(Hydroxymethyl)pyridin-3-ol**, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical investigations.

Chemical Structure and Properties

- IUPAC Name: **2-(Hydroxymethyl)pyridin-3-ol**
- Molecular Formula: C₆H₇NO₂
- Molecular Weight: 125.13 g/mol [\[1\]](#)
- CAS Number: 14047-53-1

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **2-(Hydroxymethyl)pyridin-3-ol**. These values are derived from the analysis of its chemical

structure and comparison with related compounds, such as 2-(hydroxymethyl)pyridine and 3-hydroxypyridine.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H4	7.0 - 7.2	Doublet of doublets (dd)	$J(\text{H4},\text{H5}) = 7\text{-}9$, $J(\text{H4},\text{H6}) = 1\text{-}2$
H5	6.9 - 7.1	Triplet (t)	$J(\text{H5},\text{H4}) = 7\text{-}9$, $J(\text{H5},\text{H6}) = 7\text{-}9$
H6	7.8 - 8.0	Doublet of doublets (dd)	$J(\text{H6},\text{H5}) = 7\text{-}9$, $J(\text{H6},\text{H4}) = 1\text{-}2$
-CH ₂ -	4.5 - 4.7	Singlet (s)	-
Ar-OH	9.0 - 11.0	Broad Singlet (br s)	-
-CH ₂ -OH	4.8 - 5.5	Triplet (t)	$J(\text{OH},\text{CH}_2) = 5\text{-}7$ (if coupled)

Note: The chemical shifts of the hydroxyl protons are highly dependent on solvent, concentration, and temperature. The -CH₂-OH proton may appear as a broad singlet if exchange is rapid.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2	155 - 158
C3	145 - 148
C4	120 - 123
C5	118 - 121
C6	135 - 138
-CH ₂ -	60 - 64

Table 3: Key IR Absorption Bands

Functional Group	Characteristic Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (Alcohol & Phenol)	3200 - 3600	Strong, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic, -CH ₂ -)	2850 - 2960	Medium
C=C & C=N Stretch (Pyridine Ring)	1450 - 1600	Medium to Strong
C-O Stretch (Alcohol)	1000 - 1260	Strong
O-H Bend (Phenol)	1310 - 1390	Medium

Table 4: Mass Spectrometry Data

Ion	m/z (predicted)	Description
[M] ⁺	125	Molecular Ion
[M-H ₂ O] ⁺	107	Loss of water from the hydroxymethyl group
[M-CH ₂ O] ⁺	95	Loss of formaldehyde
[C ₅ H ₄ NO] ⁺	94	Fragment corresponding to the pyridine ring after side-chain cleavage

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of **2-(Hydroxymethyl)pyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-(Hydroxymethyl)pyridin-3-ol**.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the hydroxyl protons. DMSO-d₆ is often a good choice for compounds with exchangeable protons.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - To confirm the identity of the -OH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable -OH protons should disappear or significantly decrease in intensity.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
 - Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
- Spectrum Acquisition:
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

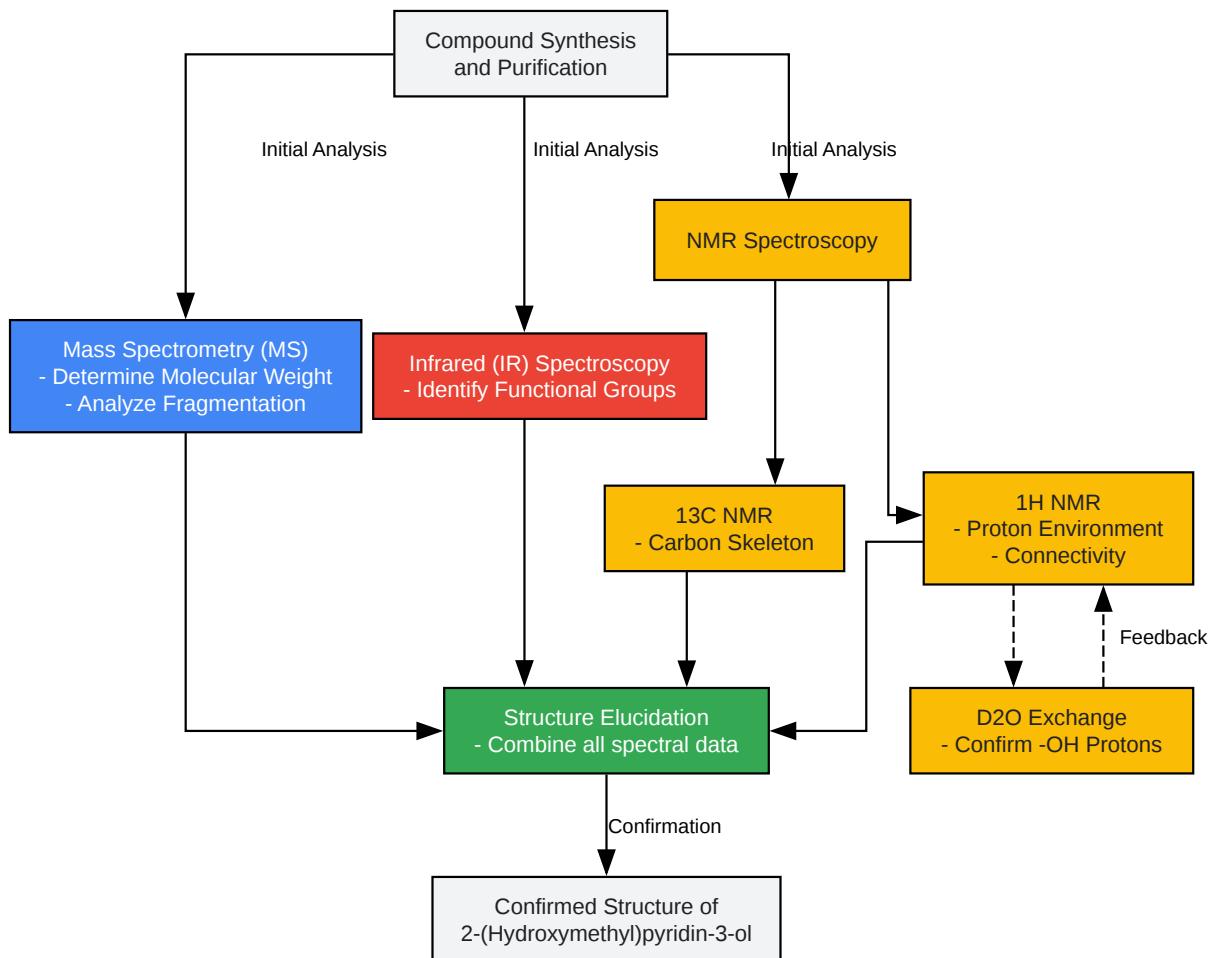
Methodology:

- Sample Preparation:
 - Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Ionization Method:

- Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a strong protonated molecule peak $[M+H]^+$.
- Electron ionization (EI) can also be used, which will provide more extensive fragmentation information but may result in a weak or absent molecular ion peak.
- Mass Analysis:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of **2-(Hydroxymethyl)pyridin-3-ol**.



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Logical workflow for the spectroscopic analysis of 2-(Hydroxymethyl)pyridin-3-ol.

Synthesis

A reported synthesis of **2-(Hydroxymethyl)pyridin-3-ol** involves the reaction of 3-hydroxypyridine with formaldehyde in the presence of sodium hydroxide. The reaction mixture is heated, and after cooling and acidification with acetic acid, the product is purified by silica gel column chromatography.^[1]

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **2-(Hydroxymethyl)pyridin-3-ol** and outlines the necessary experimental protocols for their determination. While experimental spectra are not yet widely available, the predictive data and methodologies presented here offer a valuable resource for researchers working on the synthesis, characterization, and application of this and related pyridine derivatives. The logical workflow provides a clear roadmap for the systematic structural elucidation of such compounds.

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References

- 1. 2-(Hydroxymethyl)pyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
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